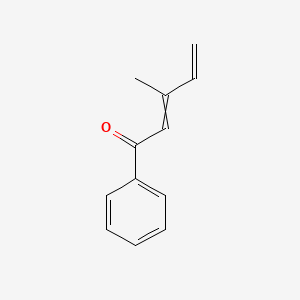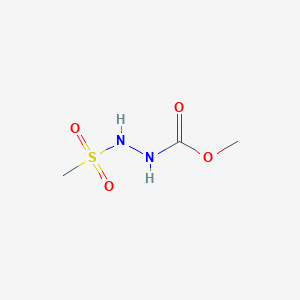
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is an organic compound that belongs to the class of hydrazine derivatives. This compound is characterized by the presence of a methanesulfonyl group attached to the hydrazine moiety, which imparts unique chemical properties. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate typically involves the reaction of methyl hydrazinocarboxylate with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl hydrazine derivatives, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 2-(methanesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl hydrazinocarboxylate: A related compound with similar reactivity but lacking the methanesulfonyl group.
Methanesulfonyl hydrazine: Another related compound with a similar functional group but different structural arrangement.
Uniqueness
Methyl 2-(methanesulfonyl)hydrazine-1-carboxylate is unique due to the presence of both the methanesulfonyl and hydrazine moieties. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a useful tool in scientific research.
Propriétés
Numéro CAS |
58358-63-7 |
|---|---|
Formule moléculaire |
C3H8N2O4S |
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
methyl N-(methanesulfonamido)carbamate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)4-5-10(2,7)8/h5H,1-2H3,(H,4,6) |
Clé InChI |
BBNBSVPCCCCNDP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NNS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)
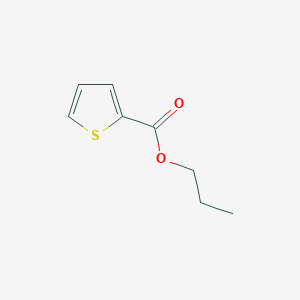
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
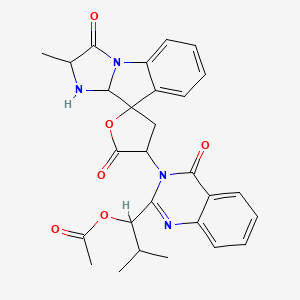
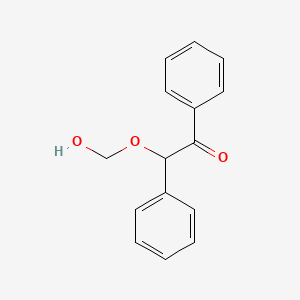

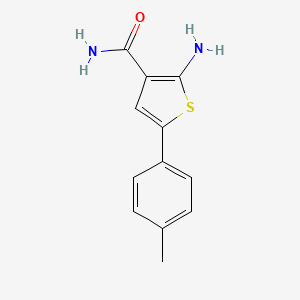


![Acetamide, 2-chloro-N-[4-(2,3-dihydroxypropoxy)phenyl]-](/img/structure/B14612770.png)
